N-butyl-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
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Overview
Description
N-BUTYL-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity, and minimizing the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-BUTYL-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbothioamide group can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the carbothioamide group can yield amines .
Scientific Research Applications
N-BUTYL-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of N-BUTYL-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives with different substituents. Examples include:
- 6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydroisoquinoline
- 6,7-Dimethoxy-1-[(2-chlorophenoxy)methyl]-3,4-dihydroisoquinoline .
Uniqueness
N-BUTYL-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H32N2O4S |
---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
N-butyl-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C24H32N2O4S/c1-5-6-12-25-24(31)26-13-11-17-14-22(28-3)23(29-4)15-18(17)19(26)16-30-21-10-8-7-9-20(21)27-2/h7-10,14-15,19H,5-6,11-13,16H2,1-4H3,(H,25,31) |
InChI Key |
SUWIGIKZDXEHTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=S)N1CCC2=CC(=C(C=C2C1COC3=CC=CC=C3OC)OC)OC |
Origin of Product |
United States |
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